

# 4-Amino-2,6-dichloropyrimidine CAS number 10132-07-7

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Compound of Interest

Compound Name: 4-Amino-2,6-dichloropyrimidine

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An In-depth Technical Guide to **4-Amino-2,6-dichloropyrimidine** (CAS 10132-07-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2,6-dichloropyrimidine**, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential data on its physicochemical properties, synthesis, reactivity, and safety, offering a critical resource for professionals engaged in chemical research and development.

## **Core Properties and Specifications**

**4-Amino-2,6-dichloropyrimidine** is a substituted pyrimidine ring that serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its chemical structure, featuring an amino group and two reactive chlorine atoms, allows for diverse functionalization.[2][3]

## **Physicochemical Data**

The fundamental physical and chemical properties of **4-Amino-2,6-dichloropyrimidine** are summarized below. These values have been compiled from various sources and may show slight variations.



Property	Value	Source(s)
CAS Number	10132-07-7	[3]
Molecular Formula	C4H3Cl2N3	[3]
Molecular Weight	163.99 g/mol	[3]
Appearance	White to pale brown/yellow/orange powder or crystalline powder.	[1][3]
Melting Point	254 - 267 °C	[1][3][4]
Boiling Point	323.5 °C (at 760 mmHg)	[3][4]
Density	1.606 g/cm <sup>3</sup>	[3][4]
Flash Point	149.5 °C	[3][4]
Water Solubility	Slightly soluble in water.	[3][4]
рКа	-0.86 ± 0.10 (Predicted)	[3][5]
Storage Temperature	2 - 8 °C	[3]

## **Spectroscopic Data**

Characterization of **4-Amino-2,6-dichloropyrimidine** is typically confirmed using standard spectroscopic methods. Public databases and chemical suppliers provide reference spectra, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data, which are essential for structure verification and purity assessment.[6][7]

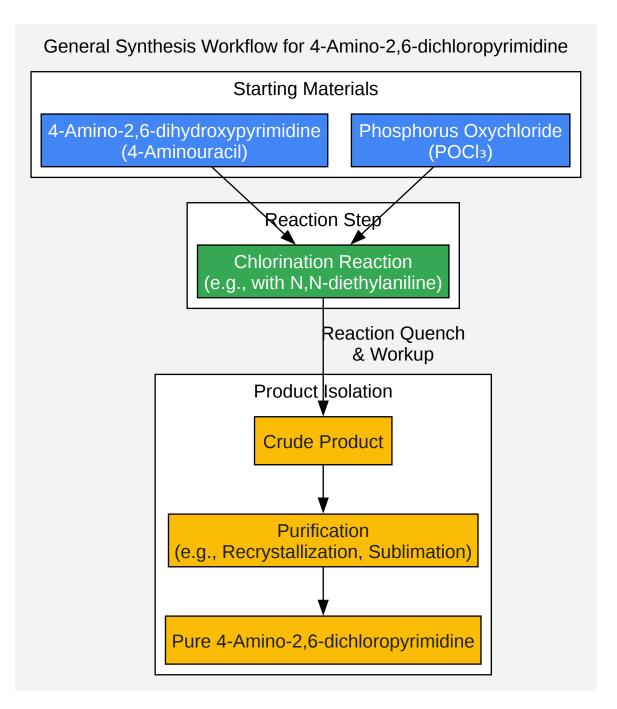
## **Synthesis and Experimental Protocols**

The synthesis of **4-Amino-2,6-dichloropyrimidine** is most commonly achieved through the chlorination of a dihydroxy-pyrimidine precursor.[8] This transformation is a foundational reaction for accessing this and related dichloropyrimidine intermediates.

## **General Synthesis Workflow**



The primary synthetic route involves the conversion of the hydroxyl groups of a precursor like 4-aminouracil into chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).[8][9]



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Caption: Synthesis workflow from precursor to pure product.



## **Experimental Protocol: Chlorination of 4-Aminouracil**

While specific laboratory procedures can vary, the following protocol outlines a representative synthesis based on established chemical principles.[8][9][10]

Objective: To synthesize **4-Amino-2,6-dichloropyrimidine** from 4-amino-2,6-dihydroxypyrimidine.

#### Materials:

- 4-Amino-2,6-dihydroxypyrimidine (1 mole equivalent)
- Phosphorus oxychloride (POCl<sub>3</sub>) (3-5 mole equivalents)
- N,N-diethylaniline or N,N-dimethylaniline (optional, as base/catalyst) (1.5-2 mole equivalents)
- Ice water
- Sodium hydroxide solution (for neutralization)
- Ethyl acetate or other suitable solvent for extraction/recrystallization

#### Procedure:

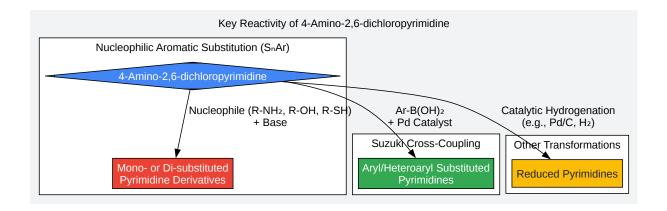
- In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully charge phosphorus oxychloride.
- Slowly add 4-amino-2,6-dihydroxypyrimidine to the POCl₃ to form a slurry.
- If using a base, add N,N-diethylaniline dropwise to the mixture while maintaining the temperature, typically between 50-90°C.
- Heat the reaction mixture to reflux (around 100-110°C) and maintain for several hours until
  the reaction is complete (monitored by TLC or HPLC).
- After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring to quench the excess POCl<sub>3</sub>.



- Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9),
   which will precipitate the crude product.
- Filter the solid precipitate and wash it thoroughly with water until the washings are neutral.
- Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene, ethyl acetate) or by sublimation to yield the pure 4-Amino-2,6-dichloropyrimidine.[9]

## **Chemical Reactivity and Applications**

The utility of **4-Amino-2,6-dichloropyrimidine** stems from the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (S<sub>n</sub>Ar), while also being suitable for palladium-catalyzed cross-coupling reactions.[3][8]



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